9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound is a triazoloquinazolinone derivative characterized by a fused heterocyclic core structure. The molecule features a 2,5-dimethoxyphenyl group at position 9, a 3-methylphenyl substituent at position 2, and two methyl groups at position 4. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and may modulate its biological activity. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and catalytic coupling, as seen in analogous triazoloquinazolinones .
Properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-15-7-6-8-16(11-15)24-28-25-27-19-13-26(2,3)14-20(31)22(19)23(30(25)29-24)18-12-17(32-4)9-10-21(18)33-5/h6-12,23H,13-14H2,1-5H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTVIYVVBKEJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents include acids, bases, and organic solvents, with conditions varying based on the desired reaction. Major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
9-(2,5-Dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. It can bind to enzymes and receptors, altering their activity. The triazole ring is known to interact with metal ions, which can be crucial in its biological activity. Pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazoloquinazolinone derivatives vary in substituent patterns, which significantly affect their properties. Key structural analogues include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) and fluorine/chlorine (analogues) alter electronic profiles, impacting reactivity and binding to biological targets .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s 2,5-dimethoxyphenyl group likely increases XLogP (estimated ~3.2), balancing solubility and membrane permeability. Trifluoromethyl analogues (XLogP ~3.8) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
- Thermal Stability: Derivatives like 9-(2-chlorophenyl)-6,6-dimethyltriazoloquinazolinone show high melting points (>300°C), suggesting robust thermal stability .
Biological Activity
The compound 9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the quinazolinone family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula: C22H24N4O3
- Molecular Weight: 396.46 g/mol
- CAS Number: Not explicitly listed but can be derived from its structure.
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit a range of biological activities including:
- Antiviral properties
- Anticancer effects
- Anti-inflammatory activities
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazolinone compounds against various viruses. For instance:
- A related compound demonstrated a 99.9% inhibition of Zika virus (ZIKV) replication at a concentration of 10 µM. This suggests that structural modifications in quinazolinones can significantly enhance their antiviral efficacy .
Anticancer Activity
Quinazolinone derivatives have also shown promise in cancer therapy:
- A study reported that certain quinazolinone compounds exhibited cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is closely tied to their structural features. Modifications at specific positions can lead to enhanced potency:
- Substituents such as methoxy groups at the 2 and 5 positions have been associated with increased activity against cancer cells.
- The presence of bulky groups at the 6 and 7 positions can influence the compound's interaction with biological targets.
Case Studies and Research Findings
- Antiviral Screening:
- Cytotoxicity Assessment:
- Mechanistic Studies:
Data Tables
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antiviral | 10 | Inhibition of viral replication |
| Compound B | Cytotoxic | 5 | Induction of apoptosis |
| Compound C | Anti-inflammatory | 15 | Inhibition of pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
